

# 4-Bromo-DL-phenylglycine physical properties

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## Compound of Interest

Compound Name: [(4-Bromophenyl)amino]acetic acid

Cat. No.: B169987

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An In-Depth Technical Guide to the Physical Properties of 4-Bromo-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a bromine-substituted phenyl ring, imparts specific steric and electronic properties that are leveraged in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physical properties of 4-Bromo-DL-phenylglycine, details authoritative methodologies for their characterization, and offers insights into the safe handling and storage of this compound. The protocols and data presented herein are designed to equip researchers with the foundational knowledge required for its effective application in a laboratory setting.

## Chemical Identity and Structure

A precise understanding of the chemical identity is the cornerstone of any scientific investigation. 4-Bromo-DL-phenylglycine is a racemic mixture of the D- and L-enantiomers of 2-amino-2-(4-bromophenyl)acetic acid.

Identifier	Value	Source
IUPAC Name	2-amino-2-(4-bromophenyl)acetic acid	[1][2]
Synonyms	Amino(4-bromophenyl)acetic acid, 2-(4-Bromophenyl)glycine	[1][2]
CAS Number	119397-06-7	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2][4]
Molecular Weight	230.06 g/mol	[1][2][5]
InChI Key	APLQICUORRMFHY-UHFFFAOYNA-N	[1][2]
SMILES	NC(C(O)=O)C1=CC=C(Br)C=C1	[1][2]

Below is a diagram illustrating the chemical structure of 4-Bromo-DL-phenylglycine, highlighting the key functional groups that dictate its physical and chemical properties.

Caption: Structure of 4-Bromo-DL-phenylglycine with key functional groups.

## Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) building block are critical for predicting its behavior during synthesis, formulation, and in biological systems.

Property	Value	Source
Appearance	White Powder	[3][4]
Purity	≥94.0% (Typically 95%)	[3][4]
Melting Point	273-274 °C	[1][2]
Solubility	Data not readily available in standard databases. Experimental determination is recommended (see Protocol 2).	

## Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for characterizing the key physical properties of 4-Bromo-DL-phenylglycine.

### Melting Point Determination (Capillary Method)

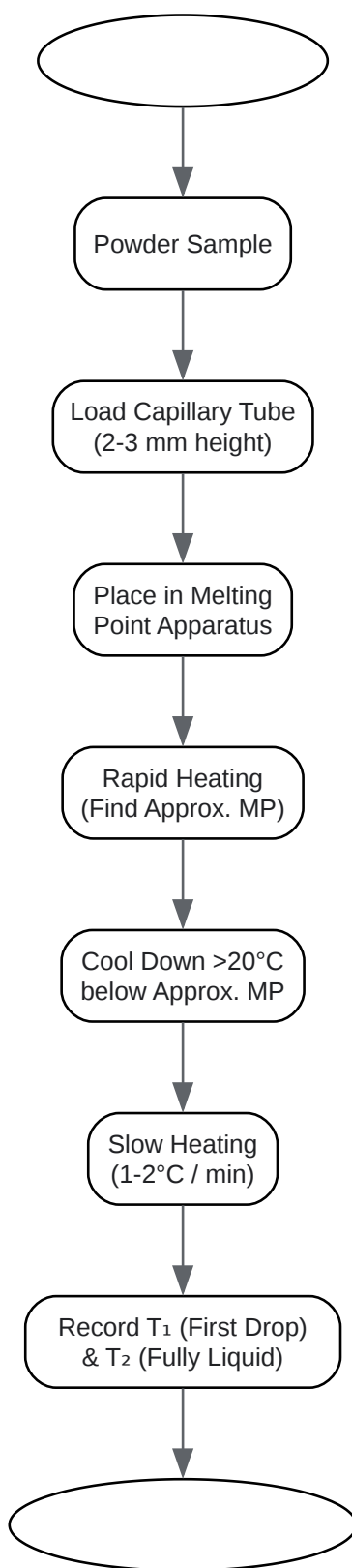
The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.

**Principle:** This method involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid melts.

**Experimental Protocol:**

- **Sample Preparation:** Ensure the 4-Bromo-DL-phenylglycine sample is completely dry and finely powdered.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the loaded capillary into a calibrated melting point apparatus.

- Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Note the temperature at which melting begins.
- Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).
- Observation: Record the temperature at which the first liquid drop appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ). The melting range is  $T_1$ - $T_2$ . For a pure substance like 4-Bromo-DL-phenylglycine, this range should be narrow.<sup>[1][2]</sup>



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Caption: Workflow for Melting Point Determination.

## Solubility Assessment (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

**Principle:** An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

**Experimental Protocol:**

- **Solvent Selection:** Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
- **Sample Addition:** Add an excess amount of 4-Bromo-DL-phenylglycine to a known volume of each solvent in a sealed vial. "Excess" is confirmed by the visible presence of undissolved solid.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge or filter the samples to separate the saturated solution (supernatant) from the undissolved solid.
- **Quantification:** Accurately dilute a known volume of the supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility in units of mg/mL or mol/L.

## Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation of the molecule.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the functional groups present in the molecule. For 4-Bromo-DL-phenylglycine, characteristic peaks are expected for:

- O-H stretch (Carboxylic Acid): A very broad band around 2500-3300  $\text{cm}^{-1}$ .
- N-H stretch (Amine): A medium intensity band around 3000-3500  $\text{cm}^{-1}$ .
- C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1750  $\text{cm}^{-1}$ .
- C=C stretch (Aromatic Ring): Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Br stretch: A peak in the lower wavenumber region, typically 500-600  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the carbon-hydrogen framework.
  - $^1\text{H}$  NMR: Protons on the aromatic ring will appear as doublets in the aromatic region (~7.0-8.0 ppm). The alpha-proton ( $\alpha\text{-H}$ ) adjacent to the amine and carboxyl groups will appear as a singlet. Protons of the amine and carboxylic acid groups are often broad and may exchange with deuterium in deuterated solvents.
  - $^{13}\text{C}$  NMR: Distinct signals will be observed for the carboxylic carbon (~170-180 ppm), the aromatic carbons (four distinct signals in the ~120-140 ppm range), and the alpha-carbon (~50-60 ppm).

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.<sup>[6][7][8]</sup> Wash hands thoroughly after handling.<sup>[6]</sup>
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.<sup>[6][8]</sup> It is recommended to store the compound under refrigeration.<sup>[6]</sup> The material may be light-sensitive.<sup>[7]</sup>
- First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][9]
- Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[6]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[6][9]

## Conclusion

This guide has outlined the essential physical properties of 4-Bromo-DL-phenylglycine and provided robust, field-proven methodologies for their determination. Possessing a high melting point indicative of a stable crystalline structure, this compound's utility as a synthetic building block is clear. While comprehensive solubility data requires experimental determination via the protocols supplied, its structural features have been defined through spectroscopic principles. By integrating this technical knowledge with the stringent safety and handling protocols detailed, researchers can confidently and safely leverage 4-Bromo-DL-phenylglycine in their drug discovery and development endeavors.

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## References

- 1. 4-Bromo-DL-phenylglycine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-Bromo-DL-phenylglycine, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 4-Bromo-DL-phenylglycine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]



- 4. 4-Bromo-DL-phenylglycine, 95% | CymitQuimica [cymitquimica.com]
- 5. Cas Landing [thermofisher.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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